N-[3-(1H-imidazol-1-yl)propyl]-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.11134135 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Various derivatives of 2-oxo-2H-chromene-3-carboxamides, including those with indole moieties, have been synthesized and characterized. These compounds are confirmed through elemental analyses, IR, 1H and 13C NMR, and mass spectral studies (Saundane & Mathada, 2015). Additionally, microwave-assisted synthesis methods have been employed for creating derivatives with enhanced reaction rates and better yields (Raval, Naik, & Desai, 2012).
Antimicrobial and Antioxidant Activities
- These compounds have demonstrated notable antimicrobial and antioxidant activities. For instance, some derivatives exhibited significant antibacterial and antifungal properties (Ravindernath, Reddy, & Sunil, 2013). Another study reported compounds showing good antioxidant potential and antibacterial activity, suggesting their potential use as lead molecules for future investigations in these areas (Gadhave et al., 2022).
Applications in Chemosensors
- Certain coumarin benzothiazole derivatives, including N-[3-(1H-imidazol-1-yl)propyl]-2-oxo-2H-chromene-3-carboxamide, have been synthesized and investigated for their ability to detect cyanide anions. These compounds can recognize cyanide ions through specific reactions, demonstrating their utility as chemosensors (Wang et al., 2015).
Anticancer Potential
- Some derivatives of 2-oxo-2H-chromene-3-carboxamide have been explored for their anticancer activities. For example, docking studies on synthesized derivatives for breast cancer showed that certain compounds exhibited high activity toward breast cancer cell lines (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-oxochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15(18-6-3-8-19-9-7-17-11-19)13-10-12-4-1-2-5-14(12)22-16(13)21/h1-2,4-5,7,9-11H,3,6,8H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEWFLIAMZCARX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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